molecular formula C8H14O4 B8270609 2-Isopropyl-1,3-dioxane-5-carboxylic Acid CAS No. 42031-28-7

2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Cat. No.: B8270609
CAS No.: 42031-28-7
M. Wt: 174.19 g/mol
InChI Key: LAMFNZWIXHJCMW-UHFFFAOYSA-N
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Description

2-Isopropyl-1,3-dioxane-5-carboxylic Acid: is an organic compound belonging to the class of 1,3-dioxanes. It is characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3, with an isopropyl group at position 2 and a carboxyl group at position 5. The compound exists in a trans configuration, meaning the substituents are on opposite sides of the ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid typically involves the reaction of 1,3-dioxane derivatives with isopropyl and carboxyl substituents. One common method is the thioacetalization of 2,5-disubstituted 1,3-dithianes, which are structurally related to 1,3-dioxanes. The formation of isomers, such as trans and cis, can be influenced by the nature of substituents, with electron-donating groups favoring the formation of less cis isomers compared to electron-withdrawing groups.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired trans isomer.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1,3-dioxane-5-carboxylic Acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. The reactivity of the compound is influenced by the presence of the isopropyl and carboxyl groups, which can affect the reaction pathways and products formed.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the compound can lead to the formation of carboxylic acids, while oxidation can produce ketones or aldehydes.

Scientific Research Applications

Chemistry: In chemistry, 2-Isopropyl-1,3-dioxane-5-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis.

Biology and Medicine: It can be used as a model compound for studying enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the isopropyl and carboxyl groups can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Isopropyl-1,3-dioxane-5-carboxylic Acid is unique due to its specific trans configuration and the presence of both isopropyl and carboxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-propan-2-yl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(2)8-11-3-6(4-12-8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMFNZWIXHJCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OCC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921955, DTXSID301214940
Record name 2-(Propan-2-yl)-1,3-dioxane-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116193-72-7, 42031-28-7
Record name 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116193-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A mixture of: trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid; cis-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116193727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Propan-2-yl)-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: trans-2-(1-methylethyl)-1,3-dioxane-5-carboxylic acid; cis-2-(1-methylethyl)-1,3-dioxane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name trans-2-isopropyl-5-carboxy-1,3-dioxane
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